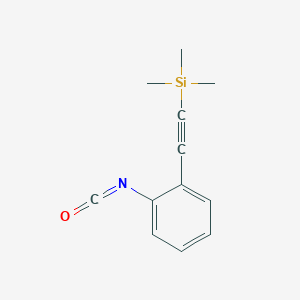![molecular formula C13H14N4O2S B2799496 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine CAS No. 893764-01-7](/img/structure/B2799496.png)
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
Molecular Structure Analysis
The molecular formula of 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine is C13H14N4O2S . The compound’s structure consists of a piperazine ring with a 1,3-thiazole-2-yl group and a 4-nitrophenyl group attached .
Chemical Reactions Analysis
Niclosamide, an anthelmintic, works by uncoupling the electron transport chain to ATP synthase, preventing ATP production and leading to worm paralysis. Piperazine, another anthelmintic, binds to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and flaccid paralysis of the worm .
Physical And Chemical Properties Analysis
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine is a yellow powder with a molecular weight of 304.37 g/mol. It is minimally absorbed from the gastrointestinal tract and has not been detected in blood or urine .
Aplicaciones Científicas De Investigación
Anticancer Applications
- A series of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, showed significant anticancer activity against various cancer cell lines. Notably, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle demonstrated effectiveness across different cancer types including lung, kidney, breast, and prostate cancer, as well as leukemia and melanoma (Turov, 2020).
Anti-Inflammatory Activity
- Novel 1,3-thiazole derivatives containing piperazine showed significant in-vitro and in-vivo anti-inflammatory activity. Particularly, certain compounds demonstrated high membrane stabilization and protection in rat paw oedema models, indicating their potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Antimicrobial and Antiviral Activities
- New derivatives of norfloxacin containing 1,3-thiazole or 1,3-thiazolidin moiety showed excellent antimicrobial activities. Some of these compounds were also found to have antiurease activity, highlighting their potential in treating various microbial infections (Menteşe et al., 2013).
- A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker found that certain compounds exhibited potent antibacterial and biofilm inhibition activities, suggesting their use in combating bacterial infections (Mekky & Sanad, 2020).
- Compounds synthesized from 1,3-thiazole derivatives showed promising antiviral activities against Tobacco mosaic virus (TMV) and also exhibited potent antimicrobial activity (Krishna Reddy et al., 2013).
Leishmanicidal Activity
- Piperazine analogs of 1,3,4-thiadiazoles were synthesized and evaluated for leishmanicidal activity. These compounds, particularly the piperazine analog, exhibited strong and effective activity against Leishmania major promastigotes (Foroumadi et al., 2005).
Other Therapeutic Applications
- A series of compounds derived from piperazine, including those with 1,3-thiazole structures, have been investigated for their therapeutic potentials in various domains such as antipsychotic, antidepressant, and antidiabetic treatments (various authors, 2004-2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZGNQWPHPUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

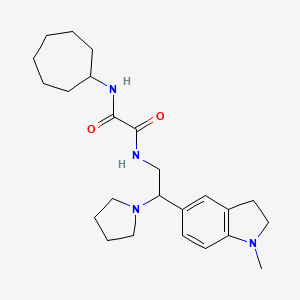
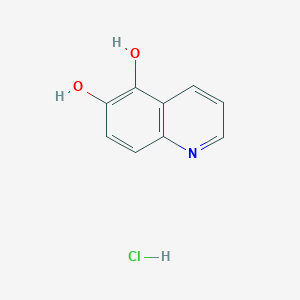
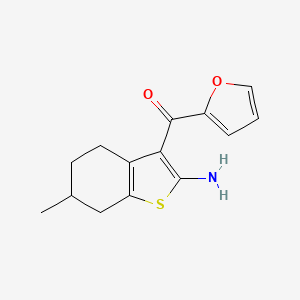
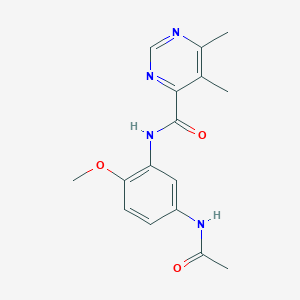


![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
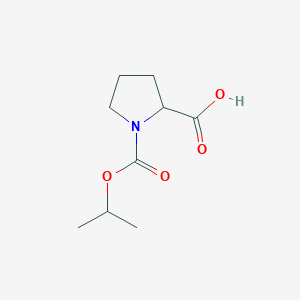
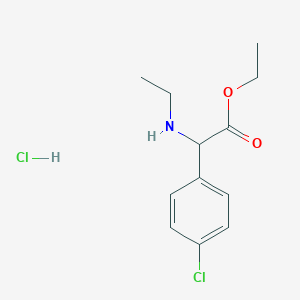
![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)
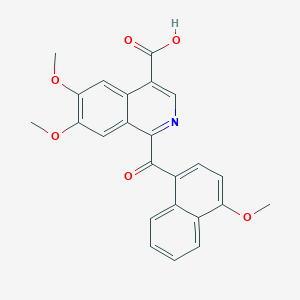
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)
